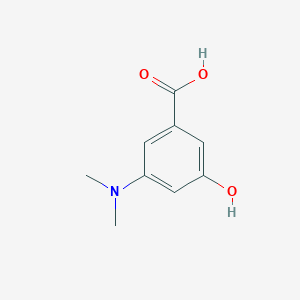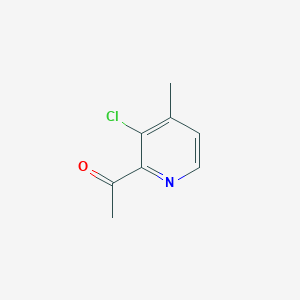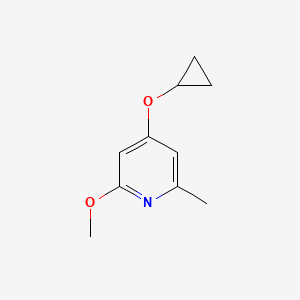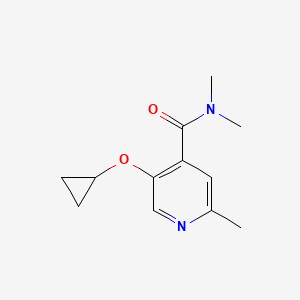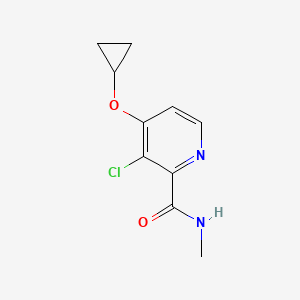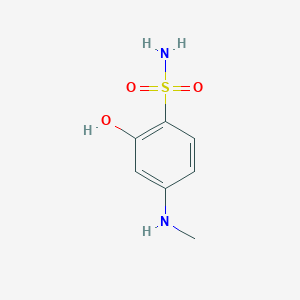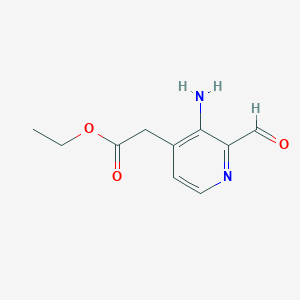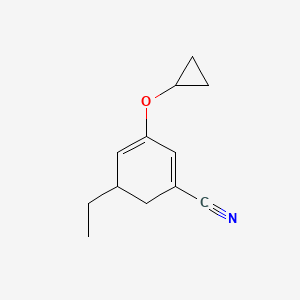
3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile is an organic compound characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a carbonitrile group attached to a cyclohexa-1,3-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile typically involves the reaction of cyclohexadiene derivatives with appropriate reagents to introduce the cyclopropoxy and ethyl groups. One common method involves the use of cyclohexadiene as a starting material, which undergoes a series of reactions including alkylation and cyclopropanation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in binding to specific receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Cyclohexadiene derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share structural similarities but differ in their functional groups.
Cyclopropyl compounds: Compounds such as cyclopropylamine and cyclopropyl ketones have similar cyclopropyl groups but different reactivity profiles.
Uniqueness: 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile is unique due to the combination of its cyclopropoxy, ethyl, and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-ethylcyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C12H15NO/c1-2-9-5-10(8-13)7-12(6-9)14-11-3-4-11/h6-7,9,11H,2-5H2,1H3 |
InChI-Schlüssel |
AXBMOVPRCAKPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=CC(=C1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



